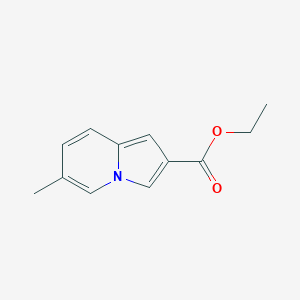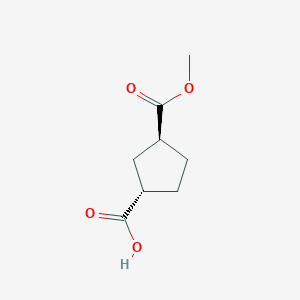
Ethyl 6-methylindolizine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-methylindolizine-2-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the indolizine family, which is known for its diverse biological activities and applications in medicinal chemistry. The indolizine ring system is a significant structural motif in many natural products and synthetic compounds, making it an important target for chemical research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methylindolizine-2-carboxylate typically involves the construction of the indolizine ring system followed by functionalization at specific positions. One common method is the reaction of 2-formylpyrroles with ethyl γ-bromocrotonates . This method allows for the selective formation of the indolizine ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and reduce production costs. Transition metal-catalyzed reactions and oxidative coupling approaches are often employed to achieve high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methylindolizine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the indolizine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Ethyl 6-methylindolizine-2-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indolizine derivatives and other heterocyclic compounds.
Biology: The compound’s biological activities make it a valuable tool for studying cellular processes and developing new therapeutic agents.
Medicine: Its potential as a drug candidate for treating various diseases, including cancer and infectious diseases, is being explored.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial applications
Mechanism of Action
The mechanism of action of ethyl 6-methylindolizine-2-carboxylate involves its interaction with specific molecular targets and pathways. The indolizine ring system can interact with various enzymes, receptors, and other biomolecules, leading to a range of biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Ethyl 6-methylindolizine-2-carboxylate can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit diverse biological activities.
Indolizine derivatives: Other indolizine derivatives may have different substituents, leading to variations in their chemical and biological properties.
Pyrrole derivatives: These compounds also contain a nitrogen atom in a five-membered ring and are known for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which can be tailored for various applications in research and industry.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
ethyl 6-methylindolizine-2-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)10-6-11-5-4-9(2)7-13(11)8-10/h4-8H,3H2,1-2H3 |
InChI Key |
PLWYAMBHFSBGEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-3,3'-Bis(10-phenylanthracen-9-yl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12822521.png)



![4-Chloro-7-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12822534.png)






![(17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12822590.png)

